DNA Gyrase-IN-9 is a compound that has garnered attention in the field of antibacterial drug discovery, particularly due to its role as an inhibitor of bacterial DNA gyrase. DNA gyrase is an essential enzyme in bacteria that introduces negative supercoils into DNA, a critical process for DNA replication and transcription. The inhibition of this enzyme can lead to the cessation of bacterial growth, making it a prime target for antibiotic development.
The compound is derived from a class of benzothiazole-based inhibitors, which have been explored for their potential to inhibit both DNA gyrase and topoisomerase IV. These compounds are often synthesized through complex organic chemistry methods that involve multiple steps to ensure efficacy and specificity against bacterial targets .
DNA Gyrase-IN-9 falls under the category of antibacterial agents specifically targeting topoisomerases, which are enzymes that manage DNA supercoiling and entanglement. It is classified as a small molecule inhibitor, designed to disrupt the normal function of DNA gyrase.
The synthesis of DNA Gyrase-IN-9 involves several key steps, typically starting with simpler organic compounds. The process may include:
For example, one synthesis method involves coupling a benzothiazole derivative with a pyrrole moiety in the presence of a base such as sodium carbonate in dimethylformamide (DMF). This is followed by protective group manipulations to yield the final active compound .
DNA Gyrase-IN-9 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of atoms allows for effective interaction with the DNA gyrase enzyme.
Molecular modeling studies indicate that DNA Gyrase-IN-9 binds within the ATP-binding site of the GyrB subunit of the enzyme. Structural data obtained from techniques like X-ray crystallography or cryogenic electron microscopy can provide insights into its binding conformation and interaction dynamics .
The primary chemical reaction involving DNA Gyrase-IN-9 is its interaction with DNA gyrase, leading to the formation of a ternary complex composed of the drug, enzyme, and DNA. This interaction effectively stabilizes the enzyme-DNA complex, preventing normal enzymatic activity.
Inhibition studies often utilize assays measuring supercoiling activity or DNA replication rates in bacterial cultures treated with varying concentrations of DNA Gyrase-IN-9. These reactions can be quantified using radiolabeled nucleotides or other biochemical markers .
DNA Gyrase-IN-9 inhibits bacterial growth by binding to the DNA gyrase enzyme, specifically targeting its ATP-binding site. This binding prevents the enzyme from introducing negative supercoils into DNA, thereby blocking replication fork progression.
Experimental data show that treatment with DNA Gyrase-IN-9 leads to increased levels of cleaved DNA fragments, indicating that the drug effectively traps the gyrase-DNA complex in an inactive state . This mechanism is similar to other known gyrase inhibitors but may exhibit unique properties due to its specific structural features.
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to assess purity and stability over time .
DNA Gyrase-IN-9 is primarily used in research settings focused on antibacterial drug development. Its applications include:
Research continues into optimizing compounds like DNA Gyrase-IN-9 for clinical use, aiming to combat rising antibiotic resistance in pathogenic bacteria .
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2